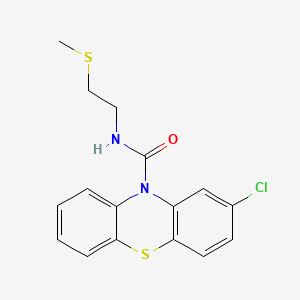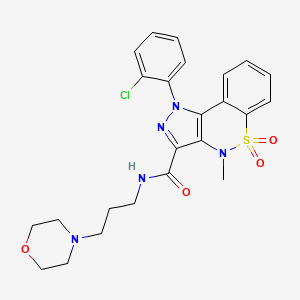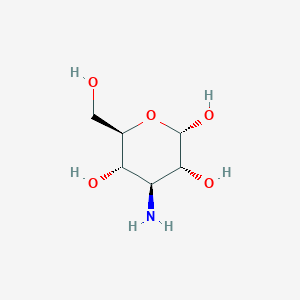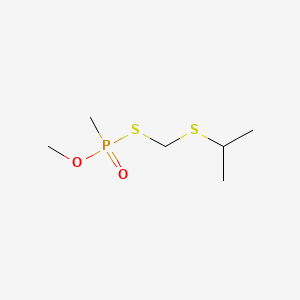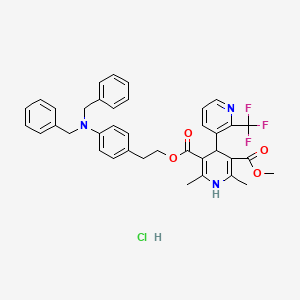
(3,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-2',6'-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often utilized in coordination chemistry and materials science due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride typically involves multi-step organic synthesis. Key steps may include:
Formation of the bipyridine core: This can be achieved through coupling reactions such as the Suzuki or Stille coupling.
Functionalization of the bipyridine core: Introduction of carboxylic acid groups and other substituents through various organic reactions.
Esterification: Conversion of carboxylic acids to esters using reagents like methanol and sulfuric acid.
Formation of the monohydrochloride salt: This can be done by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of automated synthesis equipment and large-scale reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the bipyridine core or other functional groups.
Substitution: Various substitution reactions can be performed on the bipyridine core or other aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
Coordination Chemistry: The bipyridine core allows the compound to form stable complexes with metal ions, which can be used in catalysis and materials science.
Organic Synthesis: The compound can serve as a building block for more complex molecules.
Biology
Biological Probes: The compound may be used as a fluorescent probe or in other imaging applications due to its aromatic structure.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological applications, it may interact with specific proteins or nucleic acids, altering their function.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenanthroline: A related compound with a similar ability to form metal complexes.
Uniqueness
The unique combination of functional groups in (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride provides it with distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
116308-50-0 |
|---|---|
分子式 |
C38H37ClF3N3O4 |
分子量 |
692.2 g/mol |
IUPAC 名称 |
5-O-[2-[4-(dibenzylamino)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C38H36F3N3O4.ClH/c1-25-32(36(45)47-3)34(31-15-10-21-42-35(31)38(39,40)41)33(26(2)43-25)37(46)48-22-20-27-16-18-30(19-17-27)44(23-28-11-6-4-7-12-28)24-29-13-8-5-9-14-29;/h4-19,21,34,43H,20,22-24H2,1-3H3;1H |
InChI 键 |
XIUMJDLWAMKWSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C(N=CC=C5)C(F)(F)F)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


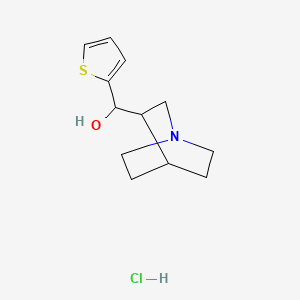
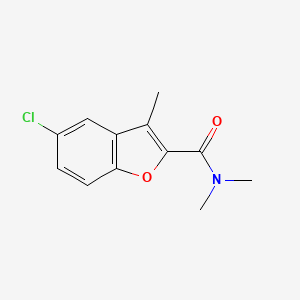

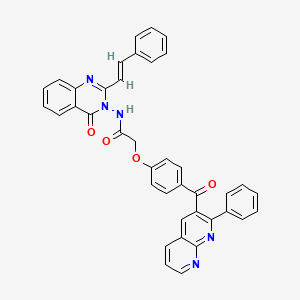
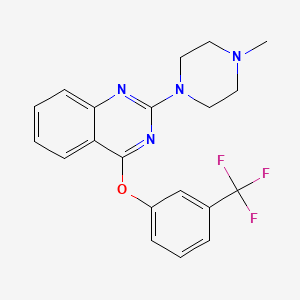
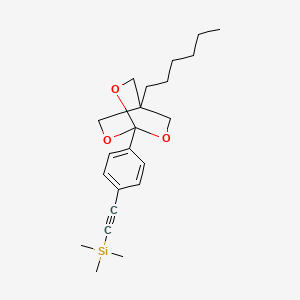

![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)
